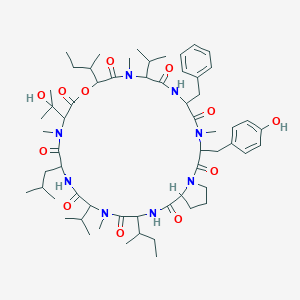![molecular formula C11H12O3 B141007 3-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid CAS No. 149609-84-7](/img/structure/B141007.png)
3-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid
Overview
Description
Synthesis Analysis
The synthesis of benzoic acid derivatives can be complex and varied. For instance, a new procedure for the synthesis of 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid is reported, which involves hydrogenation and fusion of anthranilic acid with citraconic anhydride, providing cleaner material in higher overall yield than previous methods . Another study describes the selective para metalation of unprotected 3-methoxy and 3,5-dimethoxy benzoic acids, which is extended to the synthesis of 3,5-dimethoxy-4-methyl benzoic acid . These methods could potentially be adapted for the synthesis of 3-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid.
Molecular Structure Analysis
The molecular structure of benzoic acid derivatives is often analyzed using spectral methods and X-ray crystallography. For example, the crystal structure, DFT calculations, and biological activity evaluation of 2-[(1H-benzimidazol-2-ylmethyl)-amino]-benzoic acid methyl ester have been studied, showing good agreement between theoretical and experimental values . Similarly, vibrational spectroscopy and quantum computational studies have been used to investigate the structure of related compounds . These techniques could be applied to determine the molecular structure of 3-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid.
Chemical Reactions Analysis
The
Scientific Research Applications
Oxidative Cleavage Studies : A study explored the oxidative cleavage of CC triple bonds in certain hydrocarbons, leading to the formation of products like benzoic acid and its derivatives, which may include structures similar to “3-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid” (Rao & Pritzkow, 1987).
Carbon-Carbon Coupling Reactions : Research into indium-mediated carbon-carbon coupling reactions led to the creation of complex benzoic acid derivatives. These studies could provide insights into the synthesis and potential applications of “3-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid” and similar compounds (Mague, Hua, & Li, 1998).
Prodrug Development : Another study involved the creation of water-soluble esters of acetylsalicylic acid, which include benzoic acid derivatives. These compounds were investigated for their potential as prodrugs, providing insights into pharmaceutical applications (Rolando et al., 2013).
Coordination Polymers : Research on coordination polymers based on benzoic acid derivatives, like “3-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid,” can reveal applications in materials science and catalysis (He et al., 2020).
Endophytic Fungi Derived Compounds : A study isolated new benzoic acid derivatives from endophytic fungus, which could suggest potential applications in natural product chemistry and drug discovery (Ye et al., 2020).
Corrosion Inhibition : Investigation into new inhibitors for mild steel corrosion in acidic media included benzoic acid derivatives. This research might offer insights into industrial applications for “3-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid” (Arrousse et al., 2021).
Safety and Hazards
properties
IUPAC Name |
3-(2-methylprop-2-enoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-8(2)7-14-10-5-3-4-9(6-10)11(12)13/h3-6H,1,7H2,2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQJTZUEILCDKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00586415 | |
| Record name | 3-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00586415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid | |
CAS RN |
149609-84-7 | |
| Record name | 3-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00586415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8H-pyrano[3,4-b]pyridin-8-one](/img/structure/B140926.png)









![Imidazo[1,2-a]pyrimidine-2-carbaldehyde](/img/structure/B140957.png)

